Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate
Description
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
ethyl 2-(1,2-benzoxazol-3-yl)-2-(dimethylamino)acetate |
InChI |
InChI=1S/C13H16N2O3/c1-4-17-13(16)12(15(2)3)11-9-7-5-6-8-10(9)18-14-11/h5-8,12H,4H2,1-3H3 |
InChI Key |
NCJMFNRTPXPAKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NOC2=CC=CC=C21)N(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Ethyl 2-(2-nitrophenyl)acetate
- Procedure: 2-(2-nitrophenyl)acetic acid is esterified with absolute ethanol in the presence of sulfuric acid catalyst under reflux for 2 hours.
- Workup: The reaction mixture is concentrated, extracted with ethyl acetate, washed with saturated sodium carbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
- Yield: Approximately 80% pale-yellow solid.
- Notes: Product used directly in the next step without purification.
Formation of Ethyl (Z)-2-(hydroxyimino)-2-(2-nitrophenyl)acetate
- Reagents: Ethyl 2-(2-nitrophenyl)acetate reacts with isoamyl nitrite and sodium ethoxide in ethanol at 60°C.
- Reaction: Sodium ethoxide is prepared in situ by reacting sodium metal with ethanol; it is added dropwise to the mixture.
- Duration: 2 hours stirring at 60°C.
- Workup: pH adjustment to 7 with 2N HCl, extraction with ethyl acetate, washing with brine, drying, and concentration.
- Yield: About 62% pale-yellow solid.
- Notes: Used directly in further steps without purification.
Cyclization to Ethyl Benzo[d]isoxazole-3-carboxylate
- Reagents: Ethyl (Z)-2-(hydroxyimino)-2-(2-nitrophenyl)acetate is treated with sodium hydride in diglyme under nitrogen.
- Conditions: Slow addition of sodium hydride solution, heating to 150°C, stirring for 5 hours.
- Workup: Cooling, aqueous workup with water and ethyl acetate extractions, washing with brine, drying, filtration, concentration, and recrystallization from petroleum ether.
- Yield: Approximately 29% pale-yellow solid.
- Notes: Crude product used directly in subsequent steps.
Hydrolysis to Benzo[d]isoxazole-3-carboxylic Acid
- Reagents: Ethyl benzo[d]isoxazole-3-carboxylate treated with 70% sulfuric acid.
- Conditions: Stirring at 85°C for 4 hours.
- Workup: Dilution with ice water, extraction with ethyl acetate, washing with water and brine, drying, concentration.
- Yield: Approximately 68% grey solid.
- Characterization: 1H NMR confirms structure.
Summary Table of Key Steps and Yields
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification of 2-(2-nitrophenyl)acetic acid | Ethanol, H2SO4, reflux 2 h | 80 | Direct use in next step |
| 2 | Formation of ethyl (Z)-2-(hydroxyimino)-2-(2-nitrophenyl)acetate | Isoamyl nitrite, NaOEt, EtOH, 60°C, 2 h | 62 | No purification required |
| 3 | Cyclization to ethyl benzo[d]isoxazole-3-carboxylate | NaH, diglyme, 150°C, 5 h | 29 | Crude product used further |
| 4 | Hydrolysis to benzo[d]isoxazole-3-carboxylic acid | 70% H2SO4, 85°C, 4 h | 68 | Confirmed by 1H NMR |
| 5 | Amination (inferred step) | Dimethylamine, coupling agents (e.g., HATU), DMF, base | Variable | Method depends on intermediate used |
Research Findings and Considerations
- The multi-step synthesis emphasizes mild to moderate reaction conditions with careful control of pH and temperature to optimize yields and purity.
- Sodium hydride is preferred over methyl lithium in some steps for milder conditions and better yield control in ketonitrile formation.
- The benzo[d]isoxazole ring tolerates various substitutions, enabling structural modifications such as the introduction of the dimethylaminoacetate group without degradation.
- The synthetic route allows for direct usage of crude intermediates in subsequent steps, enhancing efficiency and reducing purification steps.
- Recent studies highlight the use of coupling agents and bases in amide bond formation, which can be adapted for the introduction of dimethylamino groups on the α-position of esters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have indicated that compounds similar to Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate exhibit significant anticancer properties. For instance, derivatives of benzo[d]isoxazole have been evaluated for their effectiveness against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer). These studies suggest that modifications to the benzo[d]isoxazole core can enhance biological activity and selectivity towards cancer cells .
Inhibition of BRD4
The compound has been implicated in the inhibition of Bromodomain-containing protein 4 (BRD4), a key regulator in gene transcription associated with cancer progression. Research shows that modifications to the benzo[d]isoxazole structure lead to potent BRD4 binding activities, making it a potential candidate for targeted cancer therapies. The fine structure-activity relationships (SARs) are crucial for developing inhibitors with varying pharmacological profiles .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of this compound is often achieved through various chemical reactions, including condensation and cyclization methods. These synthetic routes allow for the introduction of different functional groups, which can enhance the compound's biological activity and specificity .
Case Studies on Derivatives
Several studies have reported on the synthesis of novel derivatives based on the benzo[d]isoxazole framework. For example, researchers have modified the compound to create new entities that demonstrate improved efficacy against specific targets, such as polyketide synthase enzymes involved in tuberculosis . The optimization of these derivatives is essential for advancing their therapeutic potential.
Mechanistic Insights
The biological mechanisms through which this compound exerts its effects are under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation . Understanding these mechanisms is vital for developing effective therapeutic strategies.
Comparative Data Table
Mechanism of Action
The mechanism of action of Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
(a) 3-(Substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ²-isoxazoline ()
- Structure : Combines benzoisoxazole with imidazole and mercapto groups.
- Synthesis : Acetic anhydride-mediated acetylation under reflux, yielding 74% after crystallization .
- Physical Properties : White amorphous solid, m.p. 138°C.
- Key Differences: The presence of a benzoyl group and imidazole-thiol substituent enhances hydrogen-bonding capacity compared to the target compound’s dimethylaminoethyl ester. This may affect solubility and biological targeting.
(b) 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid ()
- Structure: Benzoimidazole core with hydroxyethyl and butanoic acid substituents.
- Synthesis : Alkaline hydrolysis followed by pH adjustment with acetic acid .
- Key Differences : The carboxylic acid group increases hydrophilicity, contrasting with the ester group in the target compound. This structural variation could influence metabolic stability and membrane permeability.
Dimethylaminoethyl Esters
(a) Centrophenoxine ()
- Structure: Dimethylaminoethyl ester of 4-chlorophenoxyacetic acid.
- Applications: Neuroprotective agent with nootropic effects .
- Toxicity: LD₅₀ (oral, rat) = 1,200 mg/kg; metabolized via esterase hydrolysis to release DMAE and chlorophenoxyacetic acid .
- Comparison: Replacing the chlorophenoxy group in centrophenoxine with a benzoisoxazole moiety (as in the target compound) may alter CNS penetration or receptor affinity.
(b) Fluorinated Acrylate Polymers ()
- Structure: Dimethylaminoethyl acrylate polymers with perfluoroalkyl chains.
- Applications : Hydrophobic coatings or surfactants due to fluorinated segments .
- Key Differences : The polymer backbone and fluorinated groups enhance thermal stability and water repellency, whereas the target compound’s aromatic core may prioritize π-π interactions in small-molecule applications.
Isoxazolidinone Derivatives ()
- Example: 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone (Dimethazone).
- Applications : Herbicidal activity via inhibition of acetolactate synthase .
Data Tables
Table 2: Functional Group Impact on Properties
| Compound Type | Key Functional Groups | Solubility | Bioactivity Focus |
|---|---|---|---|
| Benzoisoxazole derivatives | Ester, dimethylamino | Moderate polarity | CNS/Agrochemical |
| Isoxazolidinones | Chloroaromatic, cyclic amide | Low polarity | Herbicidal |
| Fluorinated acrylates | Perfluoroalkyl, ester | Highly hydrophobic | Material coatings |
Research Findings and Implications
- Synthetic Efficiency: The target compound’s dimethylaminoethyl ester group may simplify synthesis compared to imidazole-thiol derivatives (), which require multi-step functionalization .
- Bioactivity Potential: Analogous to centrophenoxine, the dimethylamino group could enhance nootropic effects, while the benzoisoxazole moiety might improve metabolic stability over chlorophenoxyacetic acid .
- Safety Profile: Esters like centrophenoxine show moderate toxicity, suggesting the target compound may require rigorous hydrolytic stability testing to minimize in vivo esterase-mediated degradation .
Biological Activity
Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate, with the CAS number 1007885-52-0, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₃H₁₆N₂O₃
- Molecular Weight : 248.28 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of benzo[D]isoxazole derivatives with dimethylaminoacetate under controlled conditions. Various methods, including cyclocondensation reactions, have been explored to optimize yield and purity .
This compound exhibits biological activity primarily through its interaction with acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Compounds in this class have shown varying degrees of inhibition against both mosquito and human AChE, indicating potential applications in pest control and therapeutic uses in neurodegenerative diseases .
Structure-Activity Relationships (SAR)
Recent studies have highlighted the importance of specific structural features in determining the biological efficacy of this compound:
- Dimethylamino Group : The presence of a dimethylamino moiety is critical for AChE inhibition. Variations in substituents on the benzene ring can significantly affect potency and selectivity against different AChE isoforms .
- Hydrophobic Interactions : The hydrophobic character of the compound influences its solubility and bioavailability, impacting its overall efficacy. Compounds with larger hydrophobic substituents tend to exhibit reduced solubility but increased binding affinity .
Case Studies
- Insecticidal Activity : In a study evaluating various derivatives, this compound demonstrated significant insecticidal activity against Aedes aegypti, with an IC₅₀ value comparable to established insecticides .
- Neuroprotective Effects : Research exploring neuroprotective properties indicated that this compound could mitigate oxidative stress in neuronal cell lines, suggesting potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's .
Comparative Analysis
The following table summarizes key findings from various studies on the biological activity of this compound compared to related compounds.
| Compound | AChE Inhibition (IC₅₀ μM) | Insecticidal Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | 4.4 | High | Moderate |
| Compound A (similar structure) | 7.0 | Moderate | Low |
| Compound B (different substituent) | 10.5 | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
